molecular formula C11H17NO3 B056997 Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- CAS No. 122078-09-5

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-

Cat. No.: B056997
CAS No.: 122078-09-5
M. Wt: 211.26 g/mol
InChI Key: PKLNPKXFQTWPOI-ZETCQYMHSA-N
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Description

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- is a chemical compound with the molecular formula C11H17NO3 It is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

    Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield quinones or other oxidized derivatives.

    Reduction: Reduction can produce secondary or tertiary amines.

    Substitution: Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- can be compared with other similar compounds, such as:

    Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,®-: The enantiomer of the compound, which may have different biological activities and properties.

    Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(±)-: The racemic mixture containing both enantiomers.

    Other Trimethoxybenzene Derivatives: Compounds with different substituents on the benzene ring, which can lead to variations in chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(2,3,4-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLNPKXFQTWPOI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217480
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122078-09-5
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122078-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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